N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide
Description
N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide is a heterocyclic compound featuring a thiadiazole core substituted with a methoxymethyl group and a pyridine-2-carboxamide moiety. This structural combination confers unique physicochemical and biological properties.
The compound’s synthesis likely involves condensation of a thiadiazole precursor with pyridine-2-carboxylic acid derivatives under controlled conditions, similar to methods described for structurally related compounds .
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-16-6-8-13-14-10(17-8)12-9(15)7-4-2-3-5-11-7/h2-5H,6H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAOAAKTUCUWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with methoxymethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies suggest that it can inhibit kinases or proteases involved in cellular signaling pathways, potentially leading to programmed cell death (apoptosis) in cancer cells.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and indole structures exhibit significant antimicrobial activity. N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide has shown promise against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis or interfere with vital metabolic pathways makes it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary findings suggest that this compound may also modulate immune response pathways, thereby reducing inflammation. This property could be beneficial in developing treatments for inflammatory diseases.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. For example:
- Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions to synthesize diverse chemical entities.
- Functionalization : The presence of reactive functional groups enables further modifications to enhance its pharmacological properties or tailor it for specific applications.
Material Science
The compound's distinct electronic and optical properties make it a candidate for applications in material science. Its structural characteristics could lead to the development of novel materials with specific functionalities, such as sensors or electronic devices. Research into its photophysical properties may reveal additional applications in this field .
Case Studies and Research Findings
- Anticancer Activity Study : A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. The results indicated a dose-dependent response with significant cytotoxicity at higher concentrations.
- Antimicrobial Efficacy Testing : In vitro tests revealed that the compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin. The mechanism was attributed to its ability to disrupt bacterial cell wall integrity.
- Material Development Research : Investigations into the photophysical properties of this compound have suggested its potential use in developing light-emitting devices due to its favorable electronic characteristics .
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiadiazole-Based Carboxamides
Key Findings:
Pyridine-2-Carboxamide vs. Pyrrolidine-3-Carboxamide: The pyridine moiety in the target compound may enable stronger π-π stacking interactions with aromatic residues in enzyme active sites, whereas pyrrolidine derivatives (Compounds A, B) favor flexible binding to diverse targets .
Compound B shows IC50 values as low as 12.4 μM against HeLa cells, attributed to halogenated phenyl groups disrupting DNA repair . The target compound’s pyridine group may similarly intercalate with nucleic acids or inhibit kinases .
Synthetic Complexity :
- Compounds with cyclopropyl or fused heterocycles (e.g., oxazolo-pyridine in ) require multi-step syntheses, while the target compound’s methoxymethyl group simplifies functionalization compared to fluorinated or ester-containing analogs .
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features that may confer various biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound is characterized by the presence of a thiadiazole ring and a pyridine moiety, which are known for their diverse pharmacological properties. The methoxymethyl group enhances the compound's lipophilicity, potentially improving its bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene] have demonstrated significant suppressive activity against various human cancer cell lines, including lung (A549), skin, and breast cancers. Research indicates that these compounds can inhibit tubulin polymerization, leading to antiproliferative effects .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15.6 | Tubulin inhibition |
| Compound B | MCF7 | 12.0 | Apoptosis induction |
| NTD3 | HT-29 | 10.0 | Anti-inflammatory |
Anti-inflammatory Effects
Thiadiazole derivatives have also been screened for anti-inflammatory activity. In vivo studies showed that certain derivatives exhibited significant anti-inflammatory effects superior to standard treatments like diclofenac. Molecular docking studies suggest that these compounds interact effectively with COX-2 enzymes, indicating a potential mechanism for their anti-inflammatory properties .
Table 2: Anti-inflammatory Activity of Thiadiazole Derivatives
| Compound Name | Model Used | Efficacy Compared to Diclofenac | Binding Energy (kcal/mol) |
|---|---|---|---|
| NTD1 | Rat paw edema | Higher | -9.5 |
| NTD2 | Carrageenan model | Higher | -8.7 |
| NTD3 | Acute inflammation | Higher | -10.1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammation. Detailed studies are necessary to elucidate the exact pathways involved.
Interaction Studies
Preliminary data suggest that this compound may bind to specific enzyme systems or receptors that play critical roles in cancer cell proliferation and inflammatory responses. The binding affinities observed in docking studies indicate promising therapeutic potential.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyridine-based thiadiazole derivatives and evaluated their biological activities. Among them, certain compounds exhibited significant anti-inflammatory and anticancer properties.
- In Vivo Testing : In vivo tests demonstrated that selected derivatives did not exhibit acute toxicity while showing substantial efficacy against inflammation and tumor growth.
Q & A
Q. How can the synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide be optimized for yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with controlled conditions. Key factors include:
- Temperature : Reactions often proceed at 60–90°C to balance reactivity and decomposition risks (e.g., thiadiazole ring formation) .
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance solubility and reaction efficiency .
- Catalysts : Bases such as sodium hydride or triethylamine are critical for facilitating condensation reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% .
Purity is improved via recrystallization (e.g., DMSO/water mixtures) and column chromatography .
Q. Which characterization techniques are essential to confirm the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1670 cm⁻¹, thiadiazole ring vibrations) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. What functional groups in this compound influence its chemical reactivity?
- Methodological Answer :
- Thiadiazol-2(3H)-ylidene Moiety : The conjugated system and electron-withdrawing nature facilitate nucleophilic attacks or cycloaddition reactions .
- Methoxymethyl Group : Enhances solubility and modulates electronic effects via the methoxy oxygen’s lone pairs .
- Pyridine-2-Carboxamide : The pyridine ring participates in π-π stacking, while the carboxamide enables hydrogen bonding .
Advanced Research Questions
Q. What reaction mechanisms underpin the formation of the thiadiazol-2(3H)-ylidene moiety in this compound?
- Methodological Answer : The thiadiazol-2(3H)-ylidene group forms via base-catalyzed elimination. For example:
- Step 1 : Thiosemicarbazide reacts with a carbonyl precursor (e.g., 4-phenyl butyric acid) in POCl₃ to form a thiadiazoline intermediate .
- Step 2 : Base-mediated dehydrohalogenation (e.g., using ammonia) eliminates HCl, generating the conjugated ylidene system .
Computational studies (DFT) suggest stabilization via resonance between the thiadiazole ring and pyridine carboxamide .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) require:
- Dose-Response Studies : Establish EC₅₀ values across multiple assays to differentiate true activity from assay-specific artifacts .
- Structural Analog Comparisons : Test derivatives (e.g., replacing methoxymethyl with isopropyl) to isolate substituent effects .
- Target Binding Assays : Use surface plasmon resonance (SPR) or crystallography to validate interactions with proposed targets (e.g., kinase enzymes) .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by modeling interactions with lipid bilayers .
- ADMET Prediction Tools : Software like SwissADME estimates oral bioavailability, highlighting modifications to reduce hepatic toxicity (e.g., replacing thiophene with oxadiazole) .
- Docking Studies : Identify key binding residues in target proteins (e.g., COX-2 for anti-inflammatory activity) to optimize substituent geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
